molecular formula C17H19N5O2S B2617239 8-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 2380168-82-9

8-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B2617239
M. Wt: 357.43
InChI Key: ARGCEZVVUAVCBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The yield, melting point, and spectroscopic data provide insights into its purity and structure.


Molecular Structure Analysis

The molecular structure consists of a triazolo[4,3-a]pyrazine core, appended with a benzenesulfonyl group and a piperidin-1-yl moiety. The benzenesulfonyl group imparts reactivity and potential pharmacological properties, while the piperidin-1-yl unit may influence biological activity .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point of 237–239°C .
  • Spectroscopic Data : The IR spectrum shows characteristic peaks for CH , NH₂ , and aromatic protons. The ¹H NMR spectrum reveals signals corresponding to the methyl , piperidine , and aromatic protons .

Safety And Hazards

  • Toxicity : Cytotoxicity screening indicated that most tested compounds exhibited cytotoxicity at a concentration of 160 μg/ml .
  • Antiviral Activity : Compound 8b showed promising antiviral activity .
  • Antimicrobial Properties : Compounds 4d , 6c , 7b , and 8a exhibited antibacterial and/or antifungal activities .

Future Directions

: Read more

properties

IUPAC Name

8-[4-(benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-13-19-20-17-16(18-9-12-22(13)17)21-10-7-15(8-11-21)25(23,24)14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGCEZVVUAVCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzenesulfonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine

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